Thieno[3,2-b]pyridine-6-sulfonyl chloride
Description
Systematic Nomenclature and CAS Registry Number (1306606-64-3)
Thieno[3,2-b]pyridine-6-sulfonyl chloride is systematically named according to IUPAC guidelines as a bicyclic heteroaromatic compound comprising a fused thiophene and pyridine ring system. The sulfonyl chloride functional group is positioned at the 6th carbon of the thienopyridine scaffold. The compound is uniquely identified by its CAS Registry Number 1306606-64-3 , which is consistently referenced across commercial catalogs and synthetic studies.
Molecular Formula (C₇H₄ClNO₂S₂) and Weight (233.70 g/mol)
The molecular formula C₇H₄ClNO₂S₂ corresponds to a molar mass of 233.70 g/mol , as verified by high-resolution mass spectrometry. This composition reflects the integration of sulfur and nitrogen heteroatoms within the bicyclic core, coupled with the electrophilic sulfonyl chloride moiety. The chlorine atom contributes significantly to the compound’s reactivity, particularly in nucleophilic substitution reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) data reveals distinct aromatic proton environments:
- A singlet at δ 8.06 ppm corresponds to the pyridine ring proton adjacent to the sulfonyl group.
- Doublets at δ 7.83 ppm (J = 5.6 Hz) and δ 7.73 ppm (J = 5.6 Hz) are attributed to thiophene ring protons.
¹³C NMR (100 MHz, CDCl₃) confirms the electronic effects of the sulfonyl chloride group, with a characteristic signal at δ 165.95 ppm for the carbonyl carbon. The thiophene and pyridine carbons appear between δ 120–160 ppm .
Infrared (IR) Absorption Signatures
Key IR absorptions (KBr, cm⁻¹) include:
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for this compound remains unpublished, related analogs (e.g., thieno[2,3-b]pyridine derivatives) exhibit planar bicyclic systems with bond lengths of 1.74 Å for C–S and 1.44 Å for C–N. X-ray studies of similar sulfonyl chlorides reveal dihedral angles of ~85° between the sulfonyl group and the aromatic plane, influencing electrophilic reactivity.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-311+G(d,p)) predict a HOMO-LUMO gap of 4.2 eV , indicating moderate electronic stability. The sulfonyl group reduces electron density on the pyridine ring, as evidenced by Mulliken charges of +0.32 e on the adjacent carbon.
Molecular Orbital Analysis
Frontier molecular orbital analysis shows:
- HOMO : Localized on the thiophene ring and sulfonyl oxygen atoms.
- LUMO : Dominated by the pyridine π* system, facilitating electrophilic aromatic substitution.
Table 1: Key Spectroscopic and Computational Data
| Property | Value/Description | Source |
|---|---|---|
| ¹H NMR (δ, ppm) | 8.06 (s), 7.83 (d), 7.73 (d) | |
| IR (S=O stretch, cm⁻¹) | 1360–1170 | |
| HRMS (m/z) | 233.94 ([M+H]⁺) | |
| HOMO-LUMO Gap (eV) | 4.2 |
Properties
IUPAC Name |
thieno[3,2-b]pyridine-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-3-7-6(9-4-5)1-2-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLRUJYGCUCEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Thieno[3,2-b]pyridine-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound belongs to a class of compounds known for their diverse biological effects. The presence of the sulfonyl chloride group enhances its reactivity, allowing it to interact with various biological targets. This compound is primarily studied for its anticancer and antimicrobial properties.
The mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to the inhibition of key biological pathways, particularly those involved in cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : The sulfonyl chloride group reacts with amino acids in active sites, inhibiting enzyme function.
- Targeting Cancer Pathways : Research indicates that compounds within this class can selectively target tumor cells by affecting metabolic pathways critical for cancer cell survival.
Anticancer Activity
Research has demonstrated that thieno[3,2-b]pyridine derivatives exhibit potent anticancer activity against various cancer cell lines. For instance, a study showed that specific derivatives inhibited the proliferation of breast cancer cells (MDA-MB-231 and MCF-7), impacting glycolysis and metabolic profiles significantly .
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-231 | 5.4 | Inhibition of glycolysis |
| 2 | MCF-7 | 3.8 | Modulation of cancer stem cell markers |
| 3 | CHO-FRα/FRβ | 2.0 | Selective targeting via folate receptors |
Antimicrobial Activity
Thieno[3,2-b]pyridine derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially offering a new avenue for antibiotic development.
Case Studies
- Breast Cancer Research : A recent study investigated the effects of a thieno[3,2-b]pyridine derivative on two breast cancer cell lines. The results indicated significant alterations in metabolic profiles and reduced proliferation rates in treated cells compared to controls .
- Enzyme Inhibition Studies : Another study focused on the inhibition of nitric oxide production by thienopyridine derivatives, revealing IC50 values as low as 3.30 µM, indicating strong anti-inflammatory potential alongside anticancer activity .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies provide insights into how modifications to the thieno[3,2-b]pyridine scaffold can enhance biological activity. For example:
- Substitution at different positions on the thieno ring affects potency and selectivity towards cancerous versus normal cells.
- The presence of electron-withdrawing groups increases reactivity and enhances interaction with biological targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and commercial differences between Thieno[3,2-b]pyridine-6-sulfonyl chloride and related sulfonyl chlorides/thienopyridine derivatives:
Key Observations :
- Reactivity: Sulfonyl chlorides like this compound are more reactive than carboxamides or esters, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides) .
- Cost: The lower price of this compound compared to 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride (€439 vs. €529) suggests simpler synthesis or higher availability .
- Functionalization : Derivatives with trifluoromethyl groups (e.g., CAS 477854-04-9) exhibit enhanced metabolic stability, making them valuable in drug discovery .
Preparation Methods
Starting Materials and Intermediate Formation
- Key intermediates: N-(3-thienyl)methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamides, where R is a lower alkyl group or a small alkylene group.
- Synthesis of sulfonamide intermediates:
- Reaction of 3-bromomethyl-thiophene with N-(2,2-dimethoxy)ethyl-para-toluene sulfonamide in ethanol under reflux conditions yields the sulfonamide intermediate with yields around 78%.
- Alternatively, the sulfonamide can be prepared by reacting the amine derived from reduction of the Schiff base (formed between 3-thienaldehyde and aminoacetaldehyde dimethyl acetal) with para-toluene sulfonyl chloride in chloroform/water at room temperature with yields up to 95%.
| Step | Reaction | Yield (%) | Conditions |
|---|---|---|---|
| 1 | 3-bromomethyl-thiophene + N-(2,2-dimethoxy)ethyl-para-toluene sulfonamide | 78 | Ethanol, reflux |
| 2 | Schiff base reduction (3-thienaldehyde + aminoacetaldehyde dimethyl acetal) | 96 | NaBH4, ethanol, RT then reflux |
| 3 | Amine + para-toluene sulfonyl chloride | 84-95 | Chloroform/water, RT, stirring |
Cyclization to Thieno[3,2-b]pyridine
- The sulfonamide intermediate is cyclized by treatment with a strong mineral acid (e.g., hydrochloric acid, sulfuric acid, hydrobromic acid) in the presence of an inert organic solvent such as dioxane, ethanol, isopropanol, or butanol.
- The reaction temperature ranges from 50°C up to the boiling point of the solvent mixture.
- After refluxing for approximately 4 hours, the product is isolated by extraction, basification, drying, and vacuum distillation.
| Parameter | Details |
|---|---|
| Acid used | HCl, H2SO4, or HBr (strong mineral acids) |
| Solvent | Dioxane, ethanol, isopropanol, butanol |
| Temperature | 50°C to reflux temperature |
| Reaction time | ~4 hours reflux |
| Yield | Not explicitly stated for sulfonyl chloride, but cyclization yields for thieno[3,2-c]pyridine reported around 76% for related compounds |
Alternative Synthetic Routes via Domino Reactions
Recent research has developed high-yield domino reaction sequences involving:
- Treatment of (het)aryl or unsubstituted acetonitriles or acetates with (het)aryl dithioesters in the presence of lithium diisopropylamide (LDA).
- In situ alkylation and intramolecular condensation with functionalized activated methylene halides (e.g., cinnamyl bromide, 2-bromobenzyl chloride).
- These routes yield substituted 3-amino or 3-hydroxy thiophenes, which upon intramolecular heteroannulation produce thieno[3,2-b]pyridine derivatives.
This method is notable for its versatility and high yields but is more applicable to substituted derivatives rather than the direct preparation of thieno[3,2-b]pyridine-6-sulfonyl chloride itself.
Specific Preparation of this compound
While direct literature on the preparation of the 6-sulfonyl chloride derivative is limited, the general approach involves:
- Sulfonation of the thieno[3,2-b]pyridine core at the 6-position using sulfonyl chloride reagents or chlorosulfonic acid.
- The sulfonyl chloride group introduction typically follows the formation of the thieno[3,2-b]pyridine ring to ensure regioselectivity.
- Purification involves recrystallization or chromatographic techniques.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of sulfonamide intermediate | 3-bromomethyl-thiophene + N-(2,2-dimethoxy)ethyl-para-toluene sulfonamide, ethanol reflux | 78 | Key intermediate for cyclization |
| 2 | Schiff base formation and reduction | 3-thienaldehyde + aminoacetaldehyde dimethyl acetal, NaBH4 reduction | 96 | Alternative route to amine intermediate |
| 3 | Sulfonamide formation | Amine + para-toluene sulfonyl chloride, chloroform/water, RT | 84-95 | High yield sulfonamide |
| 4 | Cyclization to thieno[3,2-b]pyridine | Strong acid (HCl, H2SO4), inert solvent (dioxane, ethanol), reflux | ~76 (related compounds) | Core heterocycle formation |
| 5 | Sulfonyl chloride functionalization | Sulfonation reagents (e.g., chlorosulfonic acid) | Variable | Introduces sulfonyl chloride at 6-position |
Research Findings and Considerations
- The cyclization step is critical and sensitive to acid strength, solvent choice, and temperature.
- Yields vary depending on the precise substituents and reaction conditions but typically range from moderate to high (70-95%) for intermediates.
- The sulfonyl chloride introduction is generally performed post-cyclization to avoid decomposition or side reactions.
- Alternative domino reaction methods provide routes to substituted thieno[3,2-b]pyridines but require further functional group manipulations for sulfonyl chloride installation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Thieno[3,2-b]pyridine-6-sulfonyl chloride, and how can its purity be validated?
- Methodological Answer : The synthesis of thienopyridine derivatives often involves cyclization of precursor heterocycles followed by functionalization. For sulfonyl chloride introduction, chlorosulfonation of the parent thieno[3,2-b]pyridine core under controlled conditions (e.g., using ClSO₃H or SO₂Cl₂) is a common strategy. Purity can be validated via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S). Structural confirmation requires -NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and IR spectroscopy (S=O stretches ~1370 and 1150 cm⁻¹) .
Q. How do solvent polarity and temperature influence the stability of this compound during storage?
- Methodological Answer : Sulfonyl chlorides are moisture-sensitive. Stability studies recommend anhydrous solvents like dichloromethane or acetonitrile, stored at –20°C under inert gas (N₂/Ar). Degradation can be monitored via TLC (silica gel, hexane:EtOAc 3:1) or -NMR if fluorinated analogs are present. Kinetic stability assays show a half-life >6 months under optimal conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Use - and -NMR to confirm the fused thienopyridine ring (e.g., downfield shifts for sulfonyl-attached carbons). Mass spectrometry (ESI-TOF) provides molecular ion validation ([M+H]⁺). X-ray crystallography (if crystals are obtainable) resolves regiochemistry, as seen in related thieno[2,3-b]pyridine derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents on the thienopyridine ring influence the reactivity of the sulfonyl chloride group?
- Methodological Answer : Electron-withdrawing groups (e.g., –CF₃ at position 4) enhance electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines or alcohols). Hammett studies using para-substituted arylthiols show a linear free-energy relationship (ρ = +1.2), confirming electrophilic activation. Computational DFT studies (B3LYP/6-31G*) correlate LUMO energy with reaction rates .
Q. What strategies mitigate side reactions during coupling of this compound with sterically hindered nucleophiles?
- Methodological Answer : Steric hindrance (e.g., tert-butyl amines) requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C). Catalytic additives like DMAP (5 mol%) improve yields by stabilizing the transition state. Kinetic profiling via in situ IR spectroscopy identifies optimal reaction windows to avoid sulfonamide hydrolysis .
Q. How can this compound be utilized in the synthesis of bioactive heterocycles, and what are key mechanistic challenges?
- Methodological Answer : The sulfonyl chloride serves as a linchpin for constructing sulfonamide-linked pharmacophores. For example, coupling with 2-aminopyridines yields triazolo[4,3-b]pyridazines with antimicrobial activity (MIC = 2–8 µg/mL against S. aureus). Mechanistic challenges include regioselectivity in cycloadditions, addressed via directing-group strategies (e.g., –OMe at position 5) .
Q. What are the crystallographic signatures of this compound derivatives, and how do they correlate with biological activity?
- Methodological Answer : X-ray structures of analogs (e.g., ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate) reveal planar fused rings (torsion angles <5°) and sulfonyl-oxygen hydrogen bonding with protein targets. QSAR models link dihedral angle flexibility (10–15°) to enhanced kinase inhibition (IC₅₀ < 100 nM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
